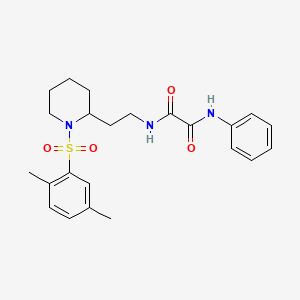

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

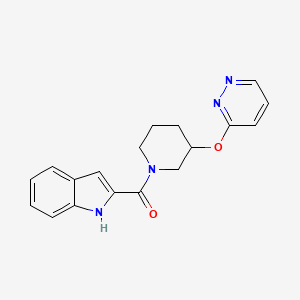

Description

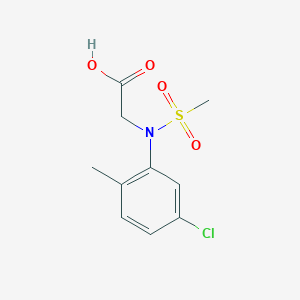

The compound N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide is a synthetic molecule that likely belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a sulfonyl group attached to a piperidine ring is a common structural feature in this class of compounds, which has been studied for various biological properties, including antibacterial and central nervous system (CNS) activities .

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves multiple steps, starting with the reaction of a sulfonyl chloride with a suitable amine or ester. For instance, the synthesis of N-substituted derivatives of piperidine often begins with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired sulfonamide derivatives . The synthesis process is usually confirmed by spectral analysis techniques such as 1H-NMR, IR, and mass spectrometry .

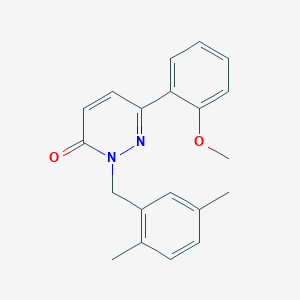

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a piperidine ring. The specific substituents on the piperidine ring and the nature of the N-substituents can significantly influence the molecular properties and biological activities of these compounds. The molecular structure is typically elucidated using spectroscopic methods, including 1H-NMR, IR, and mass spectrometry, which provide detailed information about the chemical environment of the atoms within the molecule .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their specific functional groups. For example, the anodic methoxylation of piperidine derivatives has been studied, showing that the presence of N-acyl and N-sulfonyl groups can affect the outcome of the methoxylation process . The choice of anode material, electrolyte, and current density can lead to the formation of different methoxylation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications in medicinal chemistry. The biological activities of these compounds, such as antibacterial, anti-acetylcholinesterase, and CNS activities, are often evaluated through in vitro and in vivo assays to determine their therapeutic potential . The interaction of these compounds with biological targets can also be studied using molecular docking techniques to predict their binding affinities and modes of action .

Scientific Research Applications

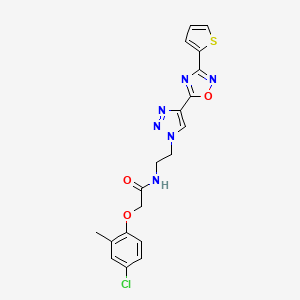

Medicinal Chemistry Applications

Compounds bearing the sulfonyl and piperidine motifs, similar to the one , have been synthesized and evaluated for their potential as anticancer agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer properties, showing promising activity against various cancer cell lines. These studies suggest that modifications to the sulfonyl and piperidine structures can yield compounds with significant biological activities, potentially including anticancer properties (Rehman et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Several studies have focused on synthesizing and evaluating sulfonamide and piperidine derivatives for their enzyme inhibition capabilities, particularly targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds with these functional groups have demonstrated potential in inhibiting these enzymes, suggesting their applicability in developing treatments for neurodegenerative conditions (Khalid et al., 2014).

Development of Novel Therapeutic Agents

The structural features of compounds similar to N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide are being explored to develop new therapeutic agents with high specificity and efficacy. For instance, derivatives of arylsulfonamide with modifications in the piperidine ring have been investigated for their selectivity and potency as receptor antagonists, offering insights into the design of drugs with improved pharmacokinetic profiles and therapeutic potential (Canale et al., 2016).

properties

IUPAC Name |

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-17-11-12-18(2)21(16-17)31(29,30)26-15-7-6-10-20(26)13-14-24-22(27)23(28)25-19-8-4-3-5-9-19/h3-5,8-9,11-12,16,20H,6-7,10,13-15H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIOWIUWUIPZJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)

![N-cyclopentyl-5-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide](/img/structure/B2516273.png)

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)

![6-[[4-(4-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516283.png)

![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2516286.png)